
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is an intriguing compound with a wide range of applications in scientific research and industry. This compound combines structural elements from various chemical groups, providing unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide generally involves multiple steps:
Formation of the pyrimidinone core: : Typically, a cyclization reaction of appropriate precursors is utilized to form the 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl ring.
Alkylation: : The pyrimidinone core is then alkylated with an ethyl halide to introduce the ethyl linker.
Sulfamoylation: : Finally, the 3-fluoro-4-methoxybenzenesulfonyl chloride reacts with the ethylated pyrimidinone to form the final product under basic conditions.
Industrial Production Methods
For industrial-scale production, the methods mentioned above can be optimized for higher yields and purity. This involves selecting suitable solvents, optimizing reaction times and temperatures, and employing purification techniques like recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Due to the presence of fluorine and sulfonamide groups, the compound can undergo nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Sodium methoxide in dimethyl sulfoxide.
Major Products
The specific products formed depend on the reagents and reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows for various modifications, facilitating the creation of libraries of derivatives for structure-activity relationship studies.
Biology
Biologically, it may exhibit inhibitory activities against certain enzymes or receptors. Researchers often explore its potential as a lead compound for developing new therapeutic agents.
Medicine
In medicine, its potential pharmacological properties make it a candidate for drug discovery and development. Studies may focus on its efficacy, toxicity, and mechanism of action.
Industry
Industrially, it can be used in the synthesis of advanced materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism by which N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The sulfonamide group plays a crucial role in binding to the target, while the pyrimidinone core may enhance specificity and potency.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacks the fluoro and methoxy groups, resulting in different chemical and biological properties.
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide: : Contains the fluoro group but lacks the methoxy group.
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide: : Contains the methoxy group but lacks the fluoro group.
Highlighting Its Uniqueness
The presence of both the fluoro and methoxy groups in N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide distinguishes it from its analogs. These functional groups can significantly influence its reactivity, biological activity, and physicochemical properties, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S/c1-10-11(2)17-9-19(15(10)20)7-6-18-24(21,22)12-4-5-14(23-3)13(16)8-12/h4-5,8-9,18H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJFYVVSPLSIDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
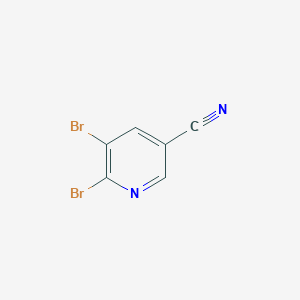

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362072.png)

![3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362077.png)
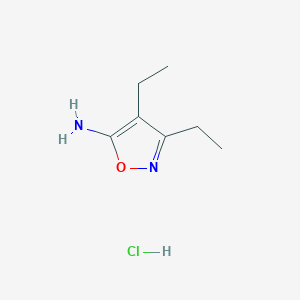
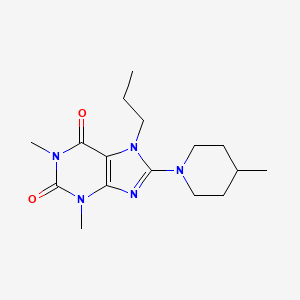
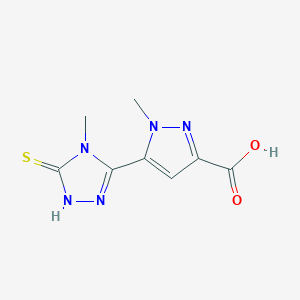
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2362081.png)


![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2362087.png)
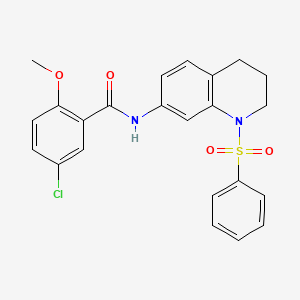
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2362092.png)
